

A Guide to Inter-Laboratory Comparison of Sudan I Analytical Methods

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Compound of Interest		
Compound Name:	Sudan I	
Cat. No.:	B15565820	Get Quote

This guide provides a comparative overview of common analytical methods for the determination of **Sudan I**, a synthetic azo dye, in food products. The information is targeted towards researchers, scientists, and professionals in drug development, offering a comprehensive look at method performance based on available experimental data from various studies and proficiency testing programs.

Data Presentation: Performance of Analytical Methods for Sudan I

The following table summarizes the quantitative performance characteristics of the most frequently employed analytical techniques for **Sudan I** determination. The data is compiled from multiple sources to provide a comparative overview.



Analytical Method	Matrix	Limit of Detection (LOD) (µg/kg)	Limit of Quantific ation (LOQ) (µg/kg)	Recovery (%)	Precision (RSD %)	Citation
HPLC- UV/DAD	Spices	1.2 - 2000	4 - 4000	76 - 100	<15	[1][2][3]
Sauces	0.2 - 0.5 (mg/kg)	0.4 - 1 (mg/kg)	51 - 86	<15	[1]	
Palm Oil	~1000	-	76 - 83	-	[1]	_
LC-MS/MS	Spices	0.5 - 10	1.5 - 100	88 - 115.2	0.8 - 7.7	[1][4][5]
Paprika	~10	-	80 - 110	3 - 13	[5]	_
Palm Oil	-	-	88 - 100	-	[1]	_
UPLC- MS/MS	Paprika	-	-	93.8 - 115.2	1.6 - 7.7	[4]
HPLC- APCI-MS	Chilli Powder	5000	15000	98 - 105	4 - 12	[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are synthesized from various research articles and standard methods.

High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

This method is widely used for the routine analysis of Sudan dyes in food matrices.

- a) Sample Preparation (Extraction)
- Weigh 1-5 g of the homogenized food sample into a centrifuge tube.



- Add a suitable extraction solvent, most commonly acetonitrile (10-20 mL).
- Vortex or shake vigorously for 15-30 minutes to ensure thorough extraction of the dye.
- Centrifuge the mixture at a high speed (e.g., 4000-5000 rpm) for 10-15 minutes.
- Filter the supernatant through a 0.22 μm or 0.45 μm syringe filter into an HPLC vial.
- For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove interfering compounds.
- b) HPLC-UV/DAD Conditions
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μm).[7][8]
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water, often in a ratio of 80:20 (v/v) or 95:5 (v/v).[7][8]
- Flow Rate: 1.0 mL/min.[7][8]
- Injection Volume: 10-20 μL.
- Detection Wavelength: Sudan I is typically detected at its maximum absorbance wavelength, which is around 478-488 nm.[7] A Diode Array Detector (DAD) allows for the acquisition of the full UV-Vis spectrum for peak identification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it a confirmatory method for the analysis of **Sudan I**.

a) Sample Preparation (Extraction)

The extraction procedure is similar to that for HPLC-UV/DAD. Acetonitrile is the most common extraction solvent.[4][5] For enhanced accuracy, deuterated internal standards (e.g., **Sudan I**-d5) can be added to the sample before extraction to compensate for matrix effects and variations in recovery.[4]



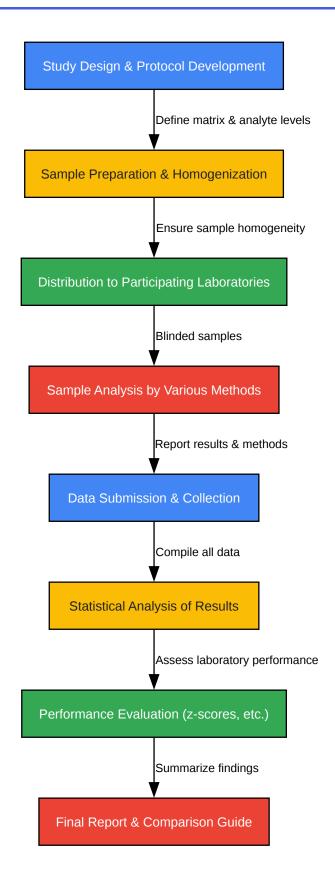
b) LC-MS/MS Conditions

- Column: C18 or UPLC C18 reversed-phase column.[4]
- Mobile Phase: A gradient elution is typically used with a combination of solvents such as
 water with a small percentage of formic acid or ammonium acetate and an organic solvent
 like acetonitrile or methanol.
- Flow Rate: 0.2-0.5 mL/min.
- Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.
- MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. For Sudan I, the
 precursor ion [M+H]+ at m/z 249 is selected, and specific product ions (e.g., m/z 93, 77) are
 monitored for quantification and confirmation.[9]

Visualization of Inter-laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study for an analytical method.





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Workflow of an Inter-laboratory Comparison Study.



This guide provides a foundational understanding of the analytical methodologies for **Sudan I** and their comparative performance. For regulatory purposes and in-depth studies, it is recommended to consult the specific official methods and validation reports.

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